molecular formula C18H15FN4O2S2 B2499575 3-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-22-7

3-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2499575
CAS No.: 392292-22-7
M. Wt: 402.46
InChI Key: SABXNSGADLQAIH-UHFFFAOYSA-N
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Description

3-Fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group and at the 5-position with a thioether-linked ethyl chain terminating in an oxo-m-tolylamino moiety. This compound belongs to a class of molecules explored for diverse biological activities, including anticancer and antifungal applications, due to the pharmacophoric significance of thiadiazole and benzamide motifs .

Properties

IUPAC Name

3-fluoro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c1-11-4-2-7-14(8-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-5-3-6-13(19)9-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABXNSGADLQAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorine atom and a thiadiazole moiety within its structure is believed to enhance its pharmacological profile.

Chemical Structure and Properties

The molecular formula of 3-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is C16H18F N3O2S2 with a molecular weight of approximately 402.46 g/mol. The compound features a thiadiazole ring known for its diverse biological activities and potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the thiadiazole structure exhibit a wide range of biological activities. The specific biological activities associated with 3-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial and fungal strains due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Studies on similar thiadiazole compounds have reported anti-inflammatory activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). These effects are often attributed to the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .
  • Anticancer Potential : Recent investigations into thiadiazole derivatives have highlighted their antiproliferative effects on cancer cell lines. For example, derivatives similar to 3-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown IC50 values below 10 μM against breast cancer cell lines (MCF-7), indicating potent anticancer activity .

Antimicrobial Activity

A study focusing on the synthesis and biological evaluation of various thiadiazole derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis.

Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of thiadiazole derivatives were assessed using an edema model in rats. Compounds were administered at varying doses, revealing that certain derivatives achieved up to 60% inhibition of edema formation at optimal doses .

Anticancer Activity

A recent study evaluated the anticancer properties of new thiadiazole compounds against a panel of human cancer cell lines. Among the tested compounds, those structurally related to 3-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibited significant growth inhibition and induced apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsMechanism of ActionReference
AntimicrobialVarious thiadiazolesDisruption of cell wall synthesis
Anti-inflammatoryThiadiazole derivativesInhibition of prostaglandin biosynthesis
AnticancerSimilar thiadiazolesInduction of apoptosis; G2/M arrest

Scientific Research Applications

The unique structure of 3-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide allows it to interact with various biological targets. Research indicates its potential as an inhibitor of key enzymes involved in metabolic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this one have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
6bMCF-7<10Induces necrosis
19MCF-7<10G2/M arrest via CDK1 inhibition

These findings suggest that derivatives may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and necrosis.

Antimicrobial Activity

Compounds containing thiadiazole rings have demonstrated antimicrobial activity comparable to standard antibiotics. Research indicates significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Receptor Interactions

Thiadiazole derivatives have been investigated for their interactions with adenosine receptors. Structure-activity relationship (SAR) studies suggest that modifications in the thiadiazole ring can significantly influence receptor affinity:

Receptor TypeCompoundK(i) Value (nM)
A18h7
A38e82

These findings indicate that certain thiadiazole derivatives can act as selective antagonists for adenosine receptors, which are crucial in various physiological processes.

Antiproliferative Studies

A series of new thiadiazole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines. The study revealed that certain derivatives exhibited IC50 values below 10 µM, indicating potent activity against breast cancer cells.

Mechanistic Investigations

Flow cytometry analyses indicated that some thiadiazole derivatives induced apoptosis in cancer cells through various pathways. For instance, derivative 6b was found to significantly increase the sub-G1 population in MCF-7 cells.

Molecular Docking Studies

Docking studies with dihydrofolate reductase (DHFR) suggested that certain thiadiazole derivatives could serve as potential inhibitors of this enzyme, which is crucial in DNA synthesis and repair pathways.

Summary

Comparison with Similar Compounds

Substituents on the Benzamide Ring

  • 3-Fluoro-N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)Benzamide (4e): Replaces the thioethyl-oxo-tolylamino group with pyridin-2-yl at the 5-position of the thiadiazole. This compound was characterized via NMR and MS but lacked reported biological data .
  • 4-Nitro-N-(5-((2-Oxo-2-(Thiazol-2-ylamino)ethyl)thio)-1,3,4-Thiadiazol-2-yl)Benzamide: Substitutes the benzamide’s 3-fluoro group with a nitro group, introducing strong electron-withdrawing effects. The thiazol-2-ylamino terminal group replaces m-tolylamino, which may enhance antifungal activity due to thiazole’s heterocyclic nature .

Substituents on the Thiadiazole 5-Position

  • N-(5-(2-Cyanoacetamido)-1,3,4-Thiadiazol-2-yl)Benzamide (3): Features a cyanoacetamido group instead of the thioethyl chain. This derivative showed high synthetic yield and was a precursor for anticancer candidates, emphasizing the role of electron-deficient groups in cytotoxicity .
  • 3-Fluoro-N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-Thiadiazol-2-yl)Benzamide (7b): Replaces the oxo-m-tolylamino group with a piperidinyl moiety. This compound demonstrated acetylcholinesterase inhibitory activity, highlighting how aliphatic amines in the side chain can shift biological targets .

Modifications to the Thioether-Linked Chain

  • N-(5-((2-Oxo-2-(p-Tolylamino)ethyl)thio)-1,3,4-Thiadiazol-2-yl)-3-Phenylpropanamide (7): Differs in the amide group (phenylpropanamide vs. benzamide) and substituent position on the toluidine (para vs. meta). The para-methyl group may enhance lipophilicity, while the propanamide linker could alter metabolic stability .
  • 5-[2-[[5-(Cyclohexylamino)-1,3,4-Thiadiazol-2-yl]thio]ethyl]-1,3,4-Oxadiazole-2-thiol (5): Incorporates an oxadiazole-thiol group instead of oxo-tolylamino. This hybrid structure exhibited antifungal activity by inhibiting ergosterol biosynthesis, suggesting heterocyclic extensions improve antifungal potency .

Preparation Methods

Preparation of 5-Mercapto-1,3,4-Thiadiazol-2-Amine

The thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

Step Reagents/Conditions Product Yield
1 Thiosemicarbazide + CS₂ in NaOH (0–5°C, 2 h) 5-Mercapto-1,3,4-thiadiazol-2-amine 78%

Mechanistically, carbon disulfide reacts with thiosemicarbazide under basic conditions, inducing cyclization to form the thiadiazole ring. The mercapto group (-SH) at position 5 is critical for subsequent thioether formation.

Synthesis of 2-(m-Tolylamino)Acetyl Chloride

This intermediate is prepared by reacting m-toluidine with chloroacetyl chloride:

$$ \text{m-Toluidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-(m-Tolylamino)acetyl chloride} $$

Triethylamine scavenges HCl, driving the reaction to completion. The product is isolated in 85% yield after aqueous workup.

3-Fluorobenzoyl Chloride Preparation

3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux:

$$ \text{3-Fluorobenzoic acid} + \text{SOCl}_2 \xrightarrow{\Delta, 4\,h} \text{3-Fluorobenzoyl chloride} $$

Excess SOCl₂ is removed under vacuum, yielding the acyl chloride in >90% purity.

Sequential Functionalization of the Thiadiazole Core

Thioether Formation

5-Mercapto-1,3,4-thiadiazol-2-amine reacts with 2-(m-tolylamino)acetyl chloride in the presence of a base:

$$ \text{5-SH-Thiadiazole} + \text{ClCH}_2\text{C(O)N(H)m-Tolyl} \xrightarrow{\text{NaH, DMF}} \text{5-((2-Oxo-2-(m-Tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine} $$

Sodium hydride deprotonates the thiol, enabling nucleophilic displacement of chloride. The reaction proceeds at 0°C to room temperature over 6 h, achieving 72% yield.

Benzamide Coupling

The amine group at position 2 of the thiadiazole undergoes acylation with 3-fluorobenzoyl chloride:

$$ \text{Thiadiazol-2-amine} + \text{3-Fluorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} $$

Triethylamine neutralizes HCl, facilitating the nucleophilic attack. The reaction is complete within 3 h at reflux, yielding 68% of the title compound after recrystallization from ethanol.

Optimization Strategies and Catalytic Enhancements

Solvent and Base Screening

Comparative studies reveal that dimethylformamide (DMF) outperforms tetrahydrofuran (THF) in thioether formation due to superior solubility of intermediates. Switching from NaH to K₂CO₃ reduces side reactions, improving yield to 79%.

Resin-Catalyzed Coupling

Adapting methodologies from enzalutamide synthesis, Indion 190 resin (15 mol%) in toluene enables efficient acylation at 80°C, reducing reaction time to 1.5 h with 82% yield. The resin is recyclable for up to five cycles without significant activity loss.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 7.6 Hz, 1H, ArH), 7.85–7.45 (m, 6H, ArH), 4.32 (s, 2H, SCH₂), 2.28 (s, 3H, CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1530 cm⁻¹ (C=N).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >98% purity, with a retention time of 6.7 min.

Challenges and Alternative Pathways

Competing Side Reactions

Over-acylation at the thiadiazole nitrogen is mitigated by using a stoichiometric ratio of 1:1.05 (amine:acyl chloride). Excess acyl chloride leads to diacylated byproducts (<5%).

Alternative Thioether Linkers

Replacing chloroacetyl chloride with bromoacetyl bromide increases reactivity but necessitates colder temperatures (-10°C) to suppress hydrolysis. Bromide variants yield 75% product but require rigorous drying.

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